Benzyl 2,3-dihydro-1H-pyrrole-1-carboxylate chemical properties
Benzyl 2,3-dihydro-1H-pyrrole-1-carboxylate chemical properties
An In-Depth Technical Guide to Benzyl 2,3-dihydro-1H-pyrrole-1-carboxylate (Cbz-2-pyrroline)
Executive Summary
Benzyl 2,3-dihydro-1H-pyrrole-1-carboxylate, commonly referred to as N-Cbz-2-pyrroline, is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its structure uniquely combines the reactivity of an enecarbamate with the stability and versatile deprotection chemistry of the benzyloxycarbonyl (Cbz) protecting group. This guide provides a comprehensive overview of its chemical properties, synthesis, core reactivity, and strategic applications. It is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of this reagent to leverage its full potential in the synthesis of complex nitrogen-containing molecules, including novel pharmaceutical agents.
Introduction & Strategic Significance
The pyrrolidine ring is a privileged scaffold found in a vast array of natural products and pharmaceuticals. Consequently, synthetic intermediates that provide controlled access to functionalized pyrrolidines are of immense value. Benzyl 2,3-dihydro-1H-pyrrole-1-carboxylate serves as a stable, yet highly reactive, precursor for this purpose.
Its strategic importance is twofold:
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The 2-Pyrroline Core : The endocyclic double bond within the five-membered ring acts as a versatile chemical handle for a variety of transformations, including stereoselective reductions, additions, and cycloadditions, enabling the introduction of diverse functionalities at the 2- and 3-positions of the resulting pyrrolidine ring.
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The Benzyloxycarbonyl (Cbz) Group : As one of the most well-established nitrogen-protecting groups, the Cbz moiety offers robust stability to a wide range of reaction conditions while allowing for clean and efficient removal, typically via catalytic hydrogenation (hydrogenolysis). This orthogonality is critical in multi-step synthetic campaigns.
This combination makes Cbz-2-pyrroline an ideal starting material for constructing substituted pyrrolidines and other complex heterocyclic systems. Pyrrole-based structures are integral to numerous biologically active compounds, including those with anticancer, antimicrobial, and anti-inflammatory properties[1].
Physicochemical & Spectroscopic Properties
The fundamental properties of Benzyl 2,3-dihydro-1H-pyrrole-1-carboxylate are summarized below. These data are crucial for experimental design, safety assessment, and purification.
Physical and Chemical Data
| Property | Value | Source |
| CAS Number | 68471-57-8 | [2][3][4] |
| Molecular Formula | C₁₂H₁₃NO₂ | [2][4] |
| Molecular Weight | 203.24 g/mol | [2][4] |
| Boiling Point | 331.8 ± 35.0 °C (Predicted) | [2][4] |
| Density | 1.151 g/mL at 25 °C | [2][4] |
| Refractive Index | n20/D 1.554 | [2][4] |
| Flash Point | >110 °C | [2][4] |
| Storage | 2–8 °C, Inert atmosphere | [2][4] |
| Synonyms | N-Cbz-2-pyrroline, N-Benzyloxycarbonyl-2,3-dihydropyrrole | [2][4] |
Predicted Spectroscopic Signature
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¹H NMR (CDCl₃, 400 MHz) :
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δ 7.30–7.40 (m, 5H) : Aromatic protons of the benzyl group.
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δ 6.5-6.8 (m, 1H) and δ 4.8-5.1 (m, 1H) : Vinyl protons (C4-H and C5-H), exhibiting characteristic shifts for an enecarbamate. The exact shifts and coupling will depend on conformational isomers (rotamers) around the N-C(O) bond.
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δ 5.15 (s, 2H) : Methylene protons of the benzyl group (O-CH₂-Ph).
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δ 3.8-4.1 (m, 2H) : Allylic methylene protons at the C2 position.
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¹³C NMR (CDCl₃, 101 MHz) :
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δ ~155 : Carbamate carbonyl carbon.
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δ ~136 : Quaternary aromatic carbon of the benzyl group (ipso-carbon).
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δ 127–129 : Aromatic CH carbons of the benzyl group.
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δ ~125 and ~105 : Vinyl carbons (C4 and C5).
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δ ~67 : Methylene carbon of the benzyl group (O-CH₂-Ph).
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δ ~45 : Allylic methylene carbon (C2).
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IR (neat, cm⁻¹) :
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~3050 : Aromatic C-H stretch.
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~2900 : Aliphatic C-H stretch.
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~1700 : Strong C=O stretch of the carbamate.
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~1650 : C=C stretch of the enamine system.
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~1400, 1220 : C-N and C-O stretches.
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Synthesis, Handling, and Safety
Recommended Synthetic Protocol
The most direct and reliable synthesis of Benzyl 2,3-dihydro-1H-pyrrole-1-carboxylate involves the N-protection of commercially available 2,3-dihydro-1H-pyrrole (2-pyrroline), which typically exists in a trimeric equilibrium that dissociates upon heating.
Reaction: 2,3-dihydro-1H-pyrrole + Benzyl Chloroformate → Benzyl 2,3-dihydro-1H-pyrrole-1-carboxylate
Caption: General workflow for the synthesis of Cbz-2-pyrroline.
Step-by-Step Methodology:
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Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2,3-dihydro-1H-pyrrole trimer and anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
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Base Addition: Add triethylamine (Et₃N, 1.2 equivalents) to the solution.
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Acylation: Add benzyl chloroformate (Cbz-Cl, 1.05 equivalents) dropwise via a syringe, ensuring the internal temperature does not exceed 5 °C. The reaction mixture may become cloudy.
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Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. The dissociation of the trimer to the monomeric 2-pyrroline is the rate-limiting step, which then reacts rapidly.
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Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Safety and Handling
Benzyl 2,3-dihydro-1H-pyrrole-1-carboxylate is classified as toxic if swallowed (Acute toxicity - Category 3, Oral)[7].
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Hazard Statement: H301 - Toxic if swallowed[7].
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Precautionary Measures:
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Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing a lab coat, safety glasses, and chemical-resistant gloves.
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Storage: Store in a tightly sealed container in a refrigerator at 2–8 °C under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation[2].
Core Reactivity and Mechanistic Pathways
The reactivity of Cbz-2-pyrroline is dominated by the interplay between its enecarbamate moiety and the Cbz protecting group.
Caption: Key reaction pathways of Cbz-2-pyrroline.
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Catalytic Hydrogenation: This is arguably the most common follow-up reaction. The choice of catalyst and conditions is critical as it determines the outcome.
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Mechanism & Causality: Using a standard catalyst like Palladium on Carbon (Pd/C) under mild conditions (1 atm H₂) selectively reduces the C=C double bond to furnish Benzyl pyrrolidine-1-carboxylate . The Cbz group remains intact. This pathway is chosen when the pyrrolidine ring is the desired core and the nitrogen requires protection for subsequent steps.
-
-
Hydrogenolysis (Deprotection): Under more forcing hydrogenation conditions (higher pressure/temperature or using a catalyst like Palladium hydroxide on carbon, Pearlman's catalyst), the Cbz group is cleaved. This reaction proceeds via cleavage of the benzylic C-O bond.
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Mechanism & Causality: This process simultaneously reduces the double bond and removes the protecting group, yielding the parent pyrrolidine . If only deprotection is desired without touching the double bond, alternative methods like treatment with HBr in acetic acid are required, though this can be harsh on the enamine. Hydrogenolysis is the method of choice for a clean, final-step deprotection.
-
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Electrophilic Additions: The electron-rich double bond is susceptible to attack by electrophiles.
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Mechanism & Causality: Reactions with reagents like bromine (Br₂) or N-bromosuccinimide (NBS) can lead to the formation of di-functionalized pyrrolidines. The regioselectivity and stereoselectivity of these additions can often be controlled, providing access to complex substitution patterns. This route is selected when C2 and C3 functionalization is the primary synthetic goal.
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Concluding Remarks
Benzyl 2,3-dihydro-1H-pyrrole-1-carboxylate is a cornerstone reagent for modern heterocyclic chemistry. Its predictable reactivity, coupled with the robust nature of the Cbz protecting group, provides a reliable and versatile platform for the synthesis of a wide range of substituted pyrrolidines. A thorough understanding of its properties, handling requirements, and reaction pathways, as detailed in this guide, is essential for its effective and safe implementation in research and development, particularly within the pharmaceutical industry where the pyrrolidine motif remains a high-value target.
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MDPI. 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. [Link]
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Banu, S., & Ay, E. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Journal of the Serbian Chemical Society, 77(7), 895-905. [Link]
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Aitken, R. A., & Raut, S. V. (1994). Reactions of 2-(pyrrol-1-yl)benzyl radicals and related species under flash vacuum pyrolysis conditions. Journal of the Chemical Society, Perkin Transactions 1, (6), 747-753. [Link]
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